Indoline-1-carbonyl chloride

Description

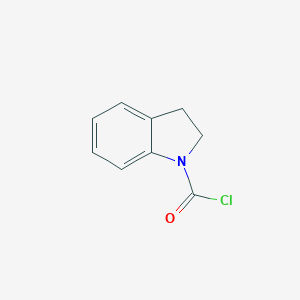

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625379 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117086-91-6 | |

| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Investigations of Indoline 1 Carbonyl Chloride Reactivity

Nucleophilic Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a classic acylating agent, readily undergoing nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This facilitates attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the acylated product.

The reaction of Indoline-1-carbonyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of Indoline-1-carboxamides. This transformation, a variation of the Schotten-Baumann reaction, proceeds rapidly, often at room temperature. fishersci.it When an amine, such as an aromatic amine, attacks the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent elimination of a chloride ion, followed by deprotonation of the nitrogen atom (typically by a base or another amine molecule), yields the stable amide product. fishersci.it

The reaction is highly chemoselective for the N-acylation of the amine. A variety of N-acylindoles can be synthesized using this general approach, highlighting its utility in building complex molecules that are prevalent in pharmaceuticals and natural products. The use of a stable acyl source like a thioester has also been reported for the N-acylation of indoles, though the use of highly reactive acyl chlorides remains a common and effective strategy.

Table 1: Examples of Amide Formation from Acyl Chlorides and Amines This table illustrates the general reaction scheme for the formation of amides from various acyl chlorides and amines, a reaction pathway directly applicable to this compound.

| Acyl Chloride | Amine | Base | Solvent | Product |

| Benzoyl chloride | Aniline (B41778) | Pyridine | Dichloromethane (B109758) | N-Phenylbenzamide |

| Acetyl chloride | Pyrrolidine | Triethylamine (B128534) | Tetrahydrofuran (B95107) | 1-Acetylpyrrolidine |

| Cyclopropanecarbonyl chloride | Pyrrolidine | - | Cyrene™ | 1-(Cyclopropanecarbonyl)pyrrolidine hud.ac.uk |

| Substituted Benzoyl chloride | Indoline (B122111) | K2CO3 | Tetrahydrofuran | 1-(Substituted benzoyl)indoline researchgate.net |

In a reaction analogous to amide formation, this compound reacts with alcohols or phenols to produce the corresponding esters. This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon. libretexts.org The resulting tetrahedral intermediate then collapses, expelling the chloride ion to form the ester. This method is a standard procedure for converting carboxylic acids (via their acyl chlorides) into esters under mild conditions. commonorganicchemistry.com

The reactivity of the carbonyl chloride group extends to other nucleophiles, enabling the synthesis of a broader range of acylated derivatives. For instance, Friedel-Crafts acylation reactions can be performed where the indoline-1-carbonyl moiety is attached to an aromatic ring. In such reactions, a Lewis acid catalyst activates the acyl chloride, which is then attacked by an electron-rich aromatic compound to form a ketone. This approach has been used to synthesize 5-alkyl-1-(phenylsulfonyl)indoles by first performing a C-5 acylation on 1-(phenylsulfonyl)indole. researchgate.net The synthesis of 2-acyl-1-(phenylsulfonyl)indoles has also been achieved through Friedel-Crafts acylation of 2-(trimethylsilyl)-1-(phenylsulfonyl)indoles. researchgate.net

Reactivity of the Indoline Ring System

The indoline ring system possesses its own distinct reactivity, primarily centered on the benzene (B151609) ring and the nitrogen atom at the N-1 position. The presence of the N-carbonyl chloride group significantly modifies this reactivity compared to unsubstituted indoline.

The indoline nucleus is generally more reactive towards electrophilic aromatic substitution than benzene. The nitrogen atom, even when acylated, can donate its lone pair of electrons into the benzene ring through resonance, activating it towards electrophilic attack. In N-acylated indolines, the acyl group is an ortho-, para-director. However, due to steric hindrance at the ortho-position (C-7), electrophilic substitution often preferentially occurs at the C-5 position.

Detailed studies on the C(sp²)–H functionalization of indolines have provided pathways to selectively introduce substituents onto the benzo ring. For example, rhodium-catalyzed C-H acylation of N-substituted indolines using carboxylic acid anhydrides has been shown to selectively produce C-7 acylated indolines. nih.govacs.org This catalytic process is significant as it provides a direct method for functionalizing the C-7 position, which is found in many biologically active compounds. nih.gov The reaction proceeds without the need for carbon monoxide, using the anhydride as the carbonyl source. nih.govacs.org

Table 2: Rhodium-Catalyzed C-7 Acylation of 1-(Pyrimidin-2-yl)indoline Data adapted from studies on direct C-H functionalization of the indoline ring. nih.govacs.org

| Anhydride | Product (7-Acylated Indoline) | Yield |

| Acetic anhydride | 7-Acetyl-1-(pyrimidin-2-yl)indoline | Good |

| Propionic anhydride | 7-Propionyl-1-(pyrimidin-2-yl)indoline | Good |

| Cyclohexanecarboxylic anhydride | 7-(Cyclohexanecarbonyl)-1-(pyrimidin-2-yl)indoline | 79% |

| Benzoic anhydride | 7-Benzoyl-1-(pyrimidin-2-yl)indoline | Good |

The nitrogen atom in this compound is part of an amide-like functional group (a carbamoyl (B1232498) chloride). Consequently, its nucleophilicity and basicity are significantly diminished compared to an unsubstituted indoline. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. Therefore, the primary reactivity directly involving the N-1 position is the nucleophilic acyl substitution described in section 3.1, where the N-CO bond remains intact, and the chloride is substituted.

Reactivity at the Pyrrolidine Ring Carbons (C-2, C-3 Positions)

The reactivity of the C-2 and C-3 positions of the pyrrolidine ring in this compound is significantly influenced by the electron-withdrawing nature of the N-carbonyl chloride group. This group reduces the electron density of the nitrogen atom, which in turn affects the adjacent C-2 and C-3 carbons.

Unlike the electron-rich pyrrole (B145914) ring in indoles, which readily undergoes electrophilic substitution at the C-3 position, the saturated pyrrolidine ring in N-acylated indolines is less prone to such reactions. The N-acyl group can, however, facilitate deprotonation at the C-2 position by stabilizing the resulting carbanion through resonance. This allows for subsequent functionalization at this position.

Recent research has highlighted various strategies for the functionalization of the indoline core. For instance, transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing substituents at different positions of the indoline scaffold. The regioselectivity of these reactions (i.e., whether functionalization occurs at C-2, C-3, or other positions) is often controlled by the choice of catalyst, directing groups, and reaction conditions.

While direct electrophilic attack on the C-2 or C-3 positions of this compound is not a primary reaction pathway, nucleophilic addition to the carbonyl group can be followed by intramolecular reactions involving the pyrrolidine ring. The reactivity at these positions is often unlocked through initial transformation of the N-carbonyl chloride moiety or through the use of strong bases or organometallic reagents to generate reactive intermediates.

Mechanistic Elucidation of Related Indole (B1671886)/Indoline Transformations

Understanding the mechanisms of related indole and indoline transformations provides valuable insights into the potential reactivity of this compound. These studies often employ a combination of experimental and computational methods to map out the intricate steps of a reaction.

Insights from Indolyl 1,3-Heteroatom Transposition (IHT)

A detailed mechanistic investigation of the Indolyl 1,3-Heteroatom Transposition (IHT) of N-hydroxyindole derivatives has revealed a fascinating mechanistic duality. beilstein-journals.orgresearchgate.net This reaction, which involves the migration of a heteroatom from the nitrogen at position 1 to the carbon at position 3, provides a valuable model for understanding heteroatom migrations in indole systems.

Mechanistic studies of the IHT have explored three potential pathways: associative, concerted, and dissociative. beilstein-journals.org

Associative Pathway: This pathway involves the initial formation of a bond between the C-3 position and the migrating group before the cleavage of the N-heteroatom bond. However, this path is generally considered less likely due to the lability of the N-O bond. beilstein-journals.org

Concerted Pathway: This pathway involves a simultaneous bond-breaking and bond-forming process in a single transition state. beilstein-journals.org

Dissociative Pathway: This pathway involves the initial cleavage of the N-heteroatom bond to form an ion pair or a radical pair intermediate, which then recombines at the C-3 position. beilstein-journals.org

In-depth investigations suggest that the IHT reaction can proceed through both concerted and dissociative mechanisms concurrently, with the predominant pathway being influenced by the electronic properties of the substrate. beilstein-journals.orgnih.govnih.govorganic-chemistry.org

18O isotopic labeling studies have been instrumental in distinguishing between the concerted and dissociative pathways in the IHT. beilstein-journals.orgnih.gov By specifically labeling the carbonyl oxygen of the acyl group on the N-hydroxyindole, researchers can trace the fate of this oxygen atom in the final product.

In a purely concerted mechanism, the labeled oxygen would exclusively migrate to the C-3 position. Conversely, a dissociative mechanism, proceeding through a solvent-separated ion pair, would lead to scrambling of the isotopic label between the C-3 position and the carbonyl group of the rearranged product. Experimental results have shown a distribution of the 18O label, providing strong evidence for the operation of both concerted and dissociative pathways. beilstein-journals.orgnih.gov

The following table summarizes the expected outcomes of 18O labeling studies for different mechanisms:

| Mechanism | Expected 18O Label Distribution |

|---|---|

| Concerted | Exclusive migration to C-3 |

| Dissociative | Scrambling between C-3 and carbonyl group |

The kinetics of the IHT reaction are significantly influenced by the electronic nature of the substituents on the indole ring and the migrating group. beilstein-journals.org Electron-donating groups on the indole nucleus can accelerate the reaction by stabilizing the positive charge that develops at the C-3 position in the transition state of both the concerted and dissociative pathways. Conversely, electron-withdrawing groups on the migrating acyl group can also facilitate the reaction by making the nitrogen a better leaving group in the dissociative pathway. This detailed understanding of electronic effects allows for the rational design of substrates to favor a particular mechanistic route and improve reaction efficiency. beilstein-journals.orgnih.gov

Mechanistic Aspects of Metal-Catalyzed Indoline Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of indoline scaffolds. rsc.org These reactions often proceed through C-H activation, offering a direct and atom-economical approach to introduce new bonds. The mechanism of these transformations typically involves a series of fundamental organometallic steps:

Coordination: The metal catalyst coordinates to the indoline substrate. In the case of N-acylindolines, coordination can occur at the nitrogen or the carbonyl oxygen.

C-H Activation: The metal catalyst cleaves a C-H bond on the indoline ring to form a metallacyclic intermediate. The regioselectivity of this step is often guided by directing groups.

Functionalization: The metallacyclic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through processes like migratory insertion or reductive elimination.

Catalyst Regeneration: The active catalyst is regenerated, completing the catalytic cycle.

The specific mechanistic details can vary significantly depending on the metal catalyst (e.g., palladium, rhodium, iridium, iron), the ligands, and the reaction conditions. rsc.orgacs.org For instance, some reactions may proceed via an oxidative addition/reductive elimination pathway, while others may involve a concerted metalation-deprotonation mechanism. Understanding these mechanistic nuances is crucial for optimizing existing methods and developing new, more efficient and selective transformations for the functionalization of indolines.

C-H Bond Activation and Cleavage Processes

The N-carbonyl moiety of N-acylated indolines, such as this compound, can function as a directing group in transition-metal-catalyzed C-H functionalization. This strategy enables the selective activation and cleavage of otherwise inert C-H bonds, primarily at the C7 position of the indoline core.

Detailed research findings indicate that rhodium catalysts are particularly effective for this transformation. In studies on the C7-acylation of N-substituted indolines, a plausible catalytic cycle is proposed that highlights the crucial role of the N-acyl group. The process is believed to initiate with the coordination of the rhodium(I) catalyst to the N-directing group. Subsequently, a selective C-H activation at the C7 position occurs, leading to the formation of a stable six-membered rhodacycle intermediate. nih.gov This cyclometalation step is favored due to the geometric constraints imposed by the directing group, which positions the metal catalyst in close proximity to the C7-H bond.

The formation of such metallacycle intermediates is a common mechanistic feature in directed C-H activation. For instance, rhodium-catalyzed C7 arylation of indoles bearing an N-phosphine directing group also proceeds through a related five-membered rhodacycle intermediate. nih.gov The reversibility of this C-H activation step has been supported by deuterium scrambling experiments, which show H/D exchange at the C7 position. researchgate.net Once the metallacycle is formed, it can react with a coupling partner, followed by reductive elimination to yield the C7-functionalized indoline product and regenerate the active rhodium catalyst, thus completing the catalytic cycle. nih.gov

The choice of directing group and metal catalyst is critical for achieving high regioselectivity. While various directing groups installed on the indole nitrogen have been shown to enable C2 or C7 activation, the N-acyl framework consistently directs functionalization to the C7 position in several reported rhodium-catalyzed systems. nih.govdntb.gov.ua

Table 1: Mechanistic Steps in N-Acyl Directed C7-H Bond Activation

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Catalyst Coordination | The transition metal catalyst (e.g., Rhodium) coordinates to the N-acyl directing group of the indoline substrate. | Catalyst-Substrate Complex |

| 2. C-H Activation | The coordinated metal center facilitates the cleavage of the C7-H bond. | Six-membered Rhodacycle |

| 3. Reaction with Coupling Partner | The metallacycle reacts with a second reagent (e.g., anhydride, aryl halide). | Rh(III) Intermediate |

| 4. Reductive Elimination | The C7-functionalized product is formed, and the catalyst is regenerated in its active oxidation state. | C7-Acylated Indoline |

Decarbonylation Processes in Catalytic Cycles

Decarbonylation, the elimination of a molecule of carbon monoxide (CO), is a significant reaction pathway for acyl-metal complexes and can occur within the catalytic cycles involving this compound or its derivatives. This process is often observed as a competing or sequential reaction during transition-metal-catalyzed C-H functionalization.

In the context of rhodium-catalyzed C7-acylation of indolines, decarbonylation has been identified as a side reaction, particularly at elevated temperatures (e.g., >130 °C). nih.gov The proposed mechanism involves an acyl-rhodium intermediate, which is formed after the C-H activation and reaction with an acyl source. This intermediate can either proceed through reductive elimination to yield the desired acylated product or undergo decarbonylation. The decarbonylation step involves the extrusion of CO from the acyl-rhodium species to form an aryl-rhodium intermediate. This new intermediate can then lead to different products, such as methylated indolines if the acyl group was acetyl. nih.gov

The general mechanism for the decarbonylation of aroyl chlorides catalyzed by transition metals like palladium or rhodium typically involves three key steps:

Oxidative Addition: The catalyst, typically a low-valent metal complex (e.g., Pd(0)), undergoes oxidative addition into the carbon-chlorine bond of the aroyl chloride to form an acyl-metal(II) complex.

Decarbonylation: The resulting acyl-metal complex eliminates a molecule of carbon monoxide to form an aryl-metal(II) complex. The stability of the supporting ligands on the metal center can influence the facility of this step.

Reductive Elimination or Further Reaction: The aryl-metal complex can then undergo various transformations, such as reductive elimination with another ligand to form a cross-coupling product, effectively converting an aroyl chloride into an aryl derivative.

This decarbonylative pathway is leveraged in various synthetic methods, including decarbonylative Heck reactions and C-S coupling reactions that convert thioesters to thioethers. nih.gov The selectivity between the desired acylation and the decarbonylative side reaction can be controlled by modulating reaction parameters such as temperature, catalyst, and ligands. nih.gov

Table 2: Competing Pathways for Acyl-Metal Intermediates in Catalytic Cycles

| Pathway | Description | Resulting Product Type |

|---|---|---|

| Acylative Pathway | The acyl-metal intermediate undergoes reductive elimination with another substrate. | Acylated Compound |

| Decarbonylative Pathway | The acyl-metal intermediate first loses a molecule of CO, and the resulting aryl-metal intermediate reacts further. | De-carbonylated Cross-Coupling Product |

Studies on Protonation and Deprotonation Behavior

The protonation and deprotonation behavior of this compound is dictated by the electronic properties of the amide and acyl chloride functionalities within the indoline framework.

Protonation: The nitrogen atom in this compound is part of an amide linkage. Due to resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less basic than that of a typical amine. libretexts.orglibretexts.org Consequently, it does not readily accept a proton. Experimental and computational studies on related indole and amide systems confirm this behavior. For indoles, protonation does not occur on the nitrogen but rather on the C3 carbon of the pyrrole ring, as this pathway preserves the aromaticity of the benzene ring. nih.govresearchgate.net

In amides, protonation is favored at the carbonyl oxygen atom rather than the nitrogen. libretexts.org The resulting O-protonated species is stabilized by resonance, which delocalizes the positive charge. Protonation of the nitrogen atom would localize the positive charge on the nitrogen, which is not resonance-stabilized and therefore less favorable. libretexts.org Thus, for this compound, any protonation under acidic conditions is expected to occur preferentially at the oxygen atom of the carbonyl group.

Deprotonation: Deprotonation of this compound does not involve the removal of a proton from the nitrogen atom, as it is trivalent and lacks an N-H bond. Instead, "deprotonation" in a mechanistic context typically refers to the abstraction of a proton from a carbon atom, as seen in the C-H activation processes discussed previously (Section 3.3.2.1). In these metal-catalyzed reactions, a base or the metal complex itself facilitates the removal of a C-H proton (e.g., at the C7 position) to form a metallacycle. nih.gov

Theoretical studies on the related N-carboxamidation of indoles highlight the importance of proton transfer steps in reaction mechanisms. Solvents can act as proton-transfer shuttles, facilitating the deprotonation of the indole N-H and subsequent protonation steps in the catalytic cycle. rsc.org While this compound lacks an N-H bond, these studies underscore the principle that proton transfer events are integral to the reactivity of the indole core and its derivatives.

Table 3: Predicted Acid-Base Properties of this compound

| Site | Behavior | Rationale |

|---|---|---|

| Indoline Nitrogen | Non-basic | Lone pair is delocalized by resonance with the carbonyl group, reducing its availability for protonation. |

| Carbonyl Oxygen | Preferred Protonation Site | Protonation at the oxygen leads to a resonance-stabilized cation, which is more stable than the N-protonated form. |

| C-H Bonds (e.g., C7-H) | Site of Mechanistic Deprotonation | Abstraction of a C-H proton is a key step in directed C-H activation reactions, facilitated by a base or metal catalyst. |

Applications of Indoline 1 Carbonyl Chloride and Its Derivatives in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The N-acylated indoline (B122111) structure, readily accessible from indoline-1-carbonyl chloride, is a key precursor for the synthesis of various fused and spirocyclic heterocyclic systems. The acyl group can modulate the reactivity of the indoline ring and participate in cyclization reactions, leading to the formation of novel molecular architectures.

The pyrroloindoline skeleton is a core structural motif in numerous bioactive alkaloids. The synthesis of this framework can be achieved through dearomative annulation reactions of indole (B1671886) derivatives. While direct examples involving this compound are not prevalent in readily available literature, the analogous N-acylindoles undergo cycloaddition reactions. For instance, dearomative (3+2) annulation reactions between 3-substituted indoles and azaoxyallyl cations provide a direct route to highly functionalized pyrroloindolines acs.org. This transformation proceeds via a stepwise mechanism involving the initial C-C bond formation at the C3 position of the indole, followed by ring closure.

Indolenine derivatives can be synthesized from 3-substituted indoles through dearomatizing C3-alkylation. Reagents like N-indolyltriethylborate can be used to achieve this transformation with various alkyl halides, leading to C3-quaternary indolenines sigmaaldrich.com. Intramolecular cyclization of enamines mediated by iodine also provides a pathway to 3H-indole derivatives sigmaaldrich.com.

Table 1: Synthesis of Pyrroloindoline and Indolenine Derivatives This table is a representative summary of synthetic methods for these scaffolds; direct use of this compound in these specific examples is not explicitly documented in the provided search results.

| Scaffold | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrroloindoline | Dearomative (3+2) Annulation | Azaoxyallyl cations | acs.org |

| Indolenine | Dearomatizing C3-Alkylation | N-Indolyltriethylborate, Alkyl halides | sigmaaldrich.com |

| 3H-Indole Derivatives | Intramolecular Cyclization of Enamines | Iodine | sigmaaldrich.com |

The synthesis of annulated indolizine (B1195054) systems, such as pyrido[1,2-a]indoles, can be achieved through various synthetic strategies, including metal-catalyzed and metal-free approaches masterorganicchemistry.com. Cascade reactions, for instance, a palladium-catalyzed intermolecular carbopalladation-annulation of haloaryl heterocyclic derivatives with alkynes, provide a convenient method for constructing polycyclic fused nitrogen-containing heterocycles, including derivatives of indolizine nih.govumich.edu. While the direct involvement of this compound is not explicitly detailed, N-acylated indolines can be envisioned as precursors for such cascade reactions.

The synthesis of pyrimido[1,2-a]indoles can be approached by the annulation of a pyrimidine (B1678525) ring onto a 2-aminoindole precursor or through the modification of other indole derivatives nih.govchim.itosi.lv.

For the synthesis of quinoline (B57606) derivatives, the Vilsmeier-Haack reaction offers a powerful tool. This reaction, when applied to N-arylacetamides (which are structurally related to N-acyl indolines), can lead to the formation of 2-chloro-3-formylquinolines in a regioselective manner niscpr.res.inchemijournal.comchemijournal.com. The reaction proceeds through the formation of a Vilsmeier reagent (from DMF and POCl₃), which then facilitates the cyclization of the N-arylacetamide niscpr.res.in. The resulting substituted quinolines are versatile intermediates for further chemical transformations niscpr.res.innih.gov. This approach highlights the potential of using the activated N-acyl functionality, derivable from this compound, to construct the quinoline core.

Table 2: Vilsmeier-Haack Synthesis of Quinoline Derivatives from N-Arylacetamides This table illustrates a synthetic route to quinolines that is conceptually related to the reactivity of N-acyl indolines.

| Starting Material | Reaction | Product | Key Reagents | Reference |

|---|---|---|---|---|

| N-Arylacetamide | Vilsmeier-Haack Cyclization | 2-Chloro-3-formylquinoline | POCl₃, DMF | niscpr.res.inchemijournal.comchemijournal.com |

Spiroindolines are an important class of compounds found in many natural products and pharmaceuticals rsc.org. Their synthesis often involves the spirocyclization of indole derivatives nih.govrsc.org. An efficient method for constructing polycyclic spiroindoline scaffolds involves an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides, followed by cyclization nih.gov. Although not directly employing this compound, this demonstrates a strategy where a functionalized N-acyl indoline precursor could be utilized for the construction of spirocyclic systems. Another approach involves the direct conversion of unfunctionalized indoles into 3,3'-spirocyclic indolenines and indolines by reaction with electrophilic dihalides acs.org.

The construction of fused polycyclic indoline systems can be achieved through various cascade and cyclization reactions. An efficient synthesis of N-fused polycyclic indoles has been described via a ligand-free palladium-catalyzed annulation/acyl migration cascade reaction niscpr.res.in. This method provides access to a diverse range of indole scaffolds from readily available starting materials. Intramolecular Friedel-Crafts acylation of 4-substituted indoles is another powerful strategy to create fused ring systems at the 5-position of the indole core, leading to the formation of indanones and tetralones nih.govresearchgate.net. The N-acyl group, which can be introduced using this compound, plays a crucial role in these transformations by activating the indole ring and providing the necessary electrophilic partner for the cyclization.

Targeted Functionalization of the Indoline Core for Diverse Derivatives

The N-carbonyl chloride group in this compound serves as an excellent activating and directing group for the functionalization of the indoline core. The introduction of the acyl group can modulate the electronic properties of the indole ring system, enabling regioselective C-H functionalization at positions that are typically less reactive.

The functionalization of the indole framework often occurs at the C3 position due to its inherent nucleophilicity. However, by employing directing groups, the functionalization can be guided to other positions, such as C2, C4, C5, C6, or C7 chim.itnih.gov. For instance, a pivaloyl directing group at the C3 position of indole can facilitate regioselective C4 or C5 arylation nih.gov. Similarly, the installation of a directing group on the indole nitrogen can promote alkenylation at the less nucleophilic C2-position chim.it.

The umpolung (polarity inversion) of indole's natural reactivity is another strategy for C2-functionalization nih.gov. By converting the normally nucleophilic C2 position into an electrophilic site, a range of C2-functionalized indoles can be synthesized, which are otherwise difficult to access nih.gov. The N-acyl group, introduced via reagents like this compound, can play a role in modulating the reactivity of the indole ring to facilitate such transformations.

Table 3: Regioselective Functionalization of the Indole Core This table provides examples of directed C-H functionalization of the indole ring, a strategy where an N-acyl group can be influential.

| Position | Functionalization | Directing Group Strategy | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| C4/C5 | Arylation | Pivaloyl group at C3 | Pd and Cu catalysts | nih.gov |

| C2 | Alkenylation | N-directing group | Pd catalyst | chim.it |

| C2 | Acylation | Dual catalysis | - | researchgate.net |

Introduction of Bioactive Moieties for Structure-Activity Relationship (SAR) Studies

This compound is a valuable reagent in medicinal chemistry for the synthesis of novel therapeutic agents. Its primary function is to serve as a reactive intermediate for acylating the nitrogen atom of the indoline scaffold. This allows for the systematic introduction of a wide array of chemical groups, or moieties, which is a cornerstone of Structure-Activity Relationship (SAR) studies. SAR investigations are crucial for optimizing the pharmacological profile of a lead compound by identifying which structural features are essential for its biological activity.

The indoline nucleus is a "privileged scaffold," meaning it is a common structural feature in many biologically active molecules and natural products. mdpi.com By modifying the N-1 position of this scaffold using this compound or related acylation methods, researchers can fine-tune a molecule's properties, such as potency, selectivity, and pharmacokinetic parameters.

For instance, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications, various acyl groups were introduced at the N-1 position of the indoline ring. nih.gov This strategy led to the identification of compounds with significant inhibitory activity. Similarly, SAR studies on a novel series of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which have potential as antitumor agents, involved modifications of the indoline scaffold. nih.gov These studies explored how different substituents on the indoline ring system influence the compound's potency in both Hela cell and human whole blood assays, leading to the identification of lead compounds with favorable pharmacokinetic profiles. nih.gov The versatility of the indole nucleus, combined with the reactivity of acyl chlorides, facilitates the creation of large libraries of analogues for biological screening. mdpi.com

The data below illustrates examples of how modifications on the indoline scaffold, often initiated by N-acylation, impact biological activity.

| Compound Class | Target | Key SAR Findings | Reference |

| Indoline Derivatives | 5-LOX/sEH | N-1 acylation with groups like cyclohexanecarbonyl chloride was crucial for activity. The thiourea (B124793) group and neopentyl group also played key roles in binding. | nih.gov |

| Indoline/3-Azaindoline Derivatives | IDO1 | Modifications on the indoline scaffold led to compounds with good potency in Hela cell assays and favorable pharmacokinetic profiles in rats and dogs. | nih.gov |

| Indolylglyoxylamides | Benzodiazepine Receptor (BzR) | The N-H group of the indole was found to be crucial for anchoring the derivatives to the molecular target. Substitutions at the 5-position of the indole ring affected binding affinity. | mdpi.com |

Preparation of Bis(indolyl)glyoxylamide Alkaloids and Analogues

Indole-based acyl chlorides are key precursors in the synthesis of complex natural products and their analogues, including the bis(indolyl)glyoxylamide class of alkaloids. These compounds have garnered significant attention due to their profound biological activities, which include antimicrobial and anticancer properties. nih.gov

A highly efficient method for synthesizing bis(indolyl)glyoxylamides involves a sequential one-pot reaction. nih.gov In this process, an indole is first treated with oxalyl chloride to generate a reactive indole-3-glyoxalylchloride intermediate in situ. This intermediate, which is structurally analogous to this compound, is not isolated but is immediately treated with a second indole-containing molecule, such as tryptamine (B22526), to yield the final bis(indolyl)glyoxylamide product. This method is notable for its high yields, typically ranging from 82–93%. nih.gov

The synthesized bis(indolyl)glyoxylamide analogues have been evaluated for their biological potential. Several compounds from a synthesized series demonstrated potent antibacterial activity, particularly against Gram-negative bacterial strains. nih.gov Furthermore, cytotoxicity screenings against a panel of human cancer cell lines identified specific analogues with significant anticancer activity. For example, one compound was found to induce apoptosis (programmed cell death) in PC-3 prostate cancer cells. nih.gov

The structure-activity relationship studies of these bis(indolyl)glyoxylamides revealed that the combination of an indole with a 5-fluoroindole (B109304) or an N-alkyl group was favorable for enhancing antibacterial activity. nih.gov This synthetic strategy highlights the utility of indole-carbonyl chloride type intermediates in rapidly building molecular complexity to generate libraries of biologically active compounds. mdpi.comnih.gov

| Reactants | Key Intermediate | Product Class | Yield Range | Biological Activity | Reference |

| Indole, Oxalyl Chloride, Tryptamine | Indole-3-glyoxalylchloride | Bis(indolyl)glyoxylamides | 82-93% | Antibacterial, Anticancer | nih.gov |

Precursors for Specialized Reagents and Materials

Chiral Ligands for Asymmetric Catalysis

The indoline framework is a valuable structural motif for the design of chiral ligands used in asymmetric catalysis. These specialized ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other. This compound can be a useful tool for modifying and building these complex chiral structures.

The development of chiral ligands is a central theme in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry. acs.org The indoline scaffold is advantageous because it provides a rigid backbone, and its stereogenic centers can be positioned close to the metal coordination site, thereby exerting strong control over the stereochemical outcome of the reaction. rsc.orgnih.gov

Various classes of chiral ligands have been developed incorporating indole or indoline motifs. These include:

P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as PHOX (phosphine-oxazoline) ligands, have proven highly effective in a range of metal-catalyzed reactions. The modular nature of their synthesis allows for fine-tuning of both steric and electronic properties to suit a specific transformation. nih.gov

N,N-Ligands: Bidentate nitrogen-based ligands, like pyridine-oxazolines and bis(oxazolines), are also widely used. The synthesis of these ligands often starts from chiral amino alcohols, and the indoline structure can be incorporated into these frameworks to create novel catalytic systems. nih.govnih.govnih.gov

These indoline-derived chiral ligands have been successfully applied in a variety of important asymmetric transformations, including:

Asymmetric Hydrogenation: A powerful method for producing chiral amines, alcohols, and acids. acs.orgresearchgate.net

Friedel-Crafts Alkylation: Used to form carbon-carbon bonds, for example, in the reaction of indoles with nitroolefins, catalyzed by copper(II) complexes of chiral ligands. nih.gov

Asymmetric Cyclopropanation: Creating chiral cyclopropane (B1198618) rings, which are valuable building blocks in organic synthesis. nih.gov

The synthesis of these ligands often involves multi-step sequences where a chiral indoline precursor is functionalized. The use of a reactive handle like this compound allows for the attachment of other coordinating groups or structural elements necessary for the ligand's function.

| Ligand Type | Key Structural Feature | Example Application | Metal Catalyst | Reference |

| P,N-Ligands (e.g., PHOX) | Phosphine (B1218219) and Oxazoline groups | Asymmetric Hydrogenation | Palladium, Rhodium, Iridium | nih.gov |

| N,N-Ligands (e.g., Bisoxazoline) | Two Oxazoline rings | Friedel-Crafts Alkylation | Copper(II), Zinc(II) | nih.govnih.gov |

| Chiral Indoline Auxiliary | (S)-Indoline | Asymmetric synthesis of 1,2-amino alcohols | n/a (organometallic reagent) | nih.gov |

Biomedical and Pharmacological Research Applications of Indoline 1 Carbonyl Chloride Derivatives

Medicinal Chemistry Applications

The indoline (B122111) framework is a privileged structure in drug discovery, and its N-acylation using reagents like indoline-1-carbonyl chloride is a key strategy for creating new chemical entities. This approach facilitates the exploration of structure-activity relationships, which is crucial for optimizing the therapeutic potential of lead compounds.

This compound and analogous acylating agents are fundamental in the synthesis of pharmaceutical intermediates. The reaction of an indoline core with a substituted benzoyl chloride is a common method for creating N-acylated indoline derivatives. researchgate.net For example, 5-nitroindoline (B147364) can be acylated with reagents like 4-fluorobenzoyl chloride to produce key intermediates for further chemical elaboration. acs.org These reactions are foundational steps in building more complex molecules. The resulting thio-ether indole (B1671886) derivatives, for instance, are useful as intermediates for producing a variety of indole compounds used in making pharmaceuticals and agricultural chemicals. google.com The indole ring itself is a common structural element in many natural and synthetic products, including a wide range of pharmaceuticals. nih.govbeilstein-journals.orgbeilstein-journals.org The versatility of the carbonyl chloride group allows it to react readily with nucleophiles, making it an essential tool for creating complex molecular structures required in pharmaceutical research. nbinno.com

The indoline scaffold is a cornerstone in the process of drug discovery and optimization. By systematically modifying the indoline core, researchers can design and synthesize analogues with improved biological activity. For instance, an indoline-based compound was identified as a notable inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which prompted the design and synthesis of new analogues to enhance its potency and selectivity. nih.gov This iterative process of design, synthesis, and testing is central to medicinal chemistry. The indoline moiety is widely utilized in drug design due to its unique structural properties; the benzene (B151609) ring can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. nih.gov This adaptability makes the indoline scaffold invaluable for developing compounds that can effectively bind to biological targets and for creating lead compounds in the search for new drugs. researchgate.netnih.gov

Investigational Biological Activities

Derivatives synthesized from the this compound scaffold have been the subject of extensive investigation for their potential therapeutic effects. These studies have revealed significant antimicrobial and anticancer properties, highlighting the broad therapeutic potential of this class of compounds.

A variety of indoline derivatives have demonstrated notable efficacy against a range of microbial pathogens. Studies have shown that these compounds possess a broad spectrum of activity, with minimum inhibitory concentration (MIC) values indicating significant potential. nih.gov For example, certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown excellent antifungal activity against Candida krusei and moderate activity against Candida albicans. nih.gov Some of the most effective compounds exhibited MIC values as low as 3.125 µg/mL. nih.gov

Furthermore, many of these derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Spiroquinoline-indoline-dione derivatives have also been synthesized and evaluated, with some compounds showing significant antimicrobial effects on S. aureus and Enterococcus faecalis. nih.gov The introduction of different substituents, such as piperidine (B6355638) and morpholine, has been shown to enhance the pharmacological properties of the resulting compounds. derpharmachemica.com

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives (e.g., 3d) | C. krusei | 3.125 | nih.gov |

| Indole-Thiadiazole Derivatives (e.g., 2b-d) | C. albicans | 3.125 | nih.gov |

| General Indole Derivatives | S. aureus | 3.125 - 50 | nih.gov |

| General Indole Derivatives | MRSA | 3.125 - 50 | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4h) | E. faecalis | Significant effect | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione (4b, 4h) | S. aureus | 750 | nih.gov |

The indole scaffold is a key feature in numerous compounds investigated for their anticancer properties. nih.gov Derivatives of indoline have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancers. researchgate.net The mechanisms underlying these anticancer effects are diverse and often involve the modulation of critical cellular signaling pathways that control cell proliferation and survival. nih.gov

One proposed mechanism is the dual inhibition of key kinases involved in cancer progression, such as EGFR and SRC. nih.gov Certain novel indole derivatives have demonstrated potent activity against SRC kinase, with IC₅₀ values as low as 0.002 µM. nih.gov Treatment of prostate cancer cells with these active compounds led to a significant increase in the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, along with a decrease in the anti-apoptotic protein Bcl-2, strongly indicating the induction of apoptosis. nih.gov Indole compounds have been shown to affect various biological targets, including tubulin polymerization, DNA topoisomerases, and histone deacetylases, leading to cell cycle arrest and cell death. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 16 (Indole Derivative) | Prostate Cancer | 0.002 µM (SRC Kinase) | Dual SRC/EGFR inhibition, Apoptosis induction | nih.gov |

| Compound 16 (Indole Derivative) | Lung Cancer | 1.026 µM (EGFR Kinase) | Dual SRC/EGFR inhibition, Apoptosis induction | nih.gov |

| β‐carboline‐bisindole hybrids (5b, 5g) | MCF-7, SK‐LU‐1, HepG2 | < 2 µM | EGFR Kinase Interaction | researchgate.net |

| Flavopereirine | HCT116 (Colorectal) | 8.15 µM | Activation of p53 and p21 | nih.gov |

| Indole-3-carbinol | H1299 (Lung) | 449.5 µM | Increases ROS, activates apoptosis signals | nih.govmdpi.com |

Specific indole derivatives have been found to exert their anticancer effects through selective interaction with cell surface receptors. For example, 1H-Indole-3-carbonyl chloride has been shown to selectively bind to the 5-HT4 receptor. biosynth.com This binding action has been linked to the inhibition of growth in colorectal adenocarcinoma cells. The proposed cellular mechanism following receptor binding involves an increase in intracellular calcium levels, which in turn inhibits cell proliferation and induces apoptosis. biosynth.com The 5-HT4 receptor is known to regulate neuroplasticity and neurotransmitter release, and its targeting by specific indole derivatives represents a novel approach to developing anticancer agents. nih.gov

Anticancer Potential and Proposed Mechanisms of Action

Enzyme Inhibition Activities

Indoline derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathology. A notable area of research has focused on their ability to dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the arachidonic acid cascade which is a key pathway for targeting inflammatory diseases. acs.org

In one study, in silico analysis of an in-house library identified several indoline compounds as potential 5-LOX inhibitors. acs.org Subsequent enzymatic and cellular assays confirmed that derivative 43 was a notable 5-LOX inhibitor, with an IC₅₀ of 1.38 ± 0.23 μM in activated human polymorphonuclear leukocytes (PMNLs). acs.org This led to the design of further analogues, resulting in compound 73 , which demonstrated a potent dual inhibitory profile against both 5-LOX and sEH, with IC₅₀ values of 0.41 ± 0.01 μM and 0.43 ± 0.10 μM, respectively. acs.org Other derivatives, such as 53 and 54 , also showed potent inhibition against sEH, with IC₅₀ values of 61 ± 3 nM and 100 ± 10 nM. nih.gov The presence of a urea (B33335) group in these molecules was suggested to be a key requisite for potent sEH inhibition. nih.gov

Beyond inflammatory enzymes, certain indoline derivatives have shown inhibitory activity against acetylcholinesterase, with IC₅₀ values ranging from 0.4 to 55μM. nih.gov Other research has pointed to indoline derivatives as potent inhibitors of the enzyme aldose reductase, which is useful in preventing certain diabetic complications. google.com

Table 1: Enzyme Inhibition by Indoline Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 43 | 5-Lipoxygenase (5-LOX) | 1.38 ± 0.23 μM | acs.org |

| Derivative 73 | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 μM | acs.org |

| Derivative 73 | Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 μM | acs.org |

| Derivative 53 | Soluble Epoxide Hydrolase (sEH) | 61 ± 3 nM | nih.gov |

| Derivative 54 | Soluble Epoxide Hydrolase (sEH) | 100 ± 10 nM | nih.gov |

| Derivatives 25, 26, 29 | Acetylcholinesterase | 0.4 - 55 μM | nih.gov |

Anti-inflammatory and Antioxidant Properties

The therapeutic potential of indoline derivatives extends to their anti-inflammatory and antioxidant activities, which have been demonstrated in various in vitro and in vivo models.

The antioxidant capacity of indoline derivatives has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net In one study, a series of synthesized indoline derivatives showed very good antioxidant activity in the DPPH assay. researchgate.net

Further research on ethenyl indoles demonstrated that their antioxidant activity is dependent on the substituents attached to the molecule. rsc.org Ethenyl indoles with electron-donating groups exhibited antioxidant properties comparable to vitamin E, while those with strong electron-withdrawing substituents showed weak or no activity. rsc.org One hydroxy-substituted ethenyl indole showed a 50% inhibition concentration (IC₅₀) of approximately 24 μM, which is comparable to that of vitamin E (IC₅₀ ~ 26 μM). rsc.org Other derivatives in the same study had IC₅₀ values ranging from 30 to 63 μM. rsc.org Additionally, some indoline derivatives have shown significant protective effects against H₂O₂-induced cell death in RAW 264.7 cells. researchgate.net

Table 2: DPPH Radical Scavenging Activity of Indoline Derivatives

| Compound Type | Activity Metric (IC₅₀) | Comparison | Reference |

|---|---|---|---|

| Hydroxy-substituted Ethenyl Indole | ~ 24 μM | Comparable to Vitamin E (~ 26 μM) | rsc.org |

| Other Ethenyl Indoles | 30 - 63 μM | - | rsc.org |

The anti-inflammatory properties of indoline derivatives have been validated in both cellular and animal models. In lipopolysaccharide (LPS)-activated RAW-264.7 and mouse peritoneal macrophages, several indoline derivatives reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at very low concentrations of 1-10 pM. nih.gov Similarly, other studies have shown that specific indoline derivatives can dose-dependently lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, in BV-2 microglial cells. researchgate.net

The in vivo efficacy of these compounds has also been demonstrated. acs.org Compound 73 , a dual 5-LOX/sEH inhibitor, showed remarkable anti-inflammatory effects in mouse models of zymosan-induced peritonitis and experimental asthma. acs.org

Modulation of Diverse Biological Receptor Interactions

Indoline derivatives have been shown to interact with a variety of biological receptors, acting as agonists or antagonists, thereby modulating their function. For instance, some indoline derivatives have been assessed as 5-HT₂C receptor agonists for potential use in treating obesity. researchgate.net

A series of indoline derivatives were specifically designed and evaluated as selective α1A-adrenergic receptor (α1A-AR) antagonists for benign prostatic hyperplasia. nih.gov In this research, compounds (R)-14r and (R)-23l emerged as highly potent and selective α1A-AR antagonists, with IC₅₀ values of 2.7 nM and 1.9 nM, respectively. nih.gov Their selectivity for the α1A subtype over α1B and α1D subtypes was significantly better than the marketed drug silodosin. nih.gov

Molecular docking studies have provided insights into these interactions at an atomic level. nih.gov The indoline moiety of compound 43 was observed to fit into the binding cavity of sEH, forming π–π interactions with H524 and W525. nih.gov Its urea group donates a hydrogen bond to D335, illustrating the specific molecular interactions that drive its inhibitory activity. nih.gov

Table 3: Receptor Interaction Profile of Indoline Derivatives

| Compound | Target Receptor | Activity | Potency (IC₅₀) | Selectivity (α1B/α1A, α1D/α1A) | Reference |

|---|---|---|---|---|---|

| (R)-14r | α1A-Adrenergic Receptor | Antagonist | 2.7 nM | 640.1, 408.2 | nih.gov |

| (R)-23l | α1A-Adrenergic Receptor | Antagonist | 1.9 nM | 1506, 249.6 | nih.gov |

| N/A | 5-HT₂C Receptor | Agonist | N/A | N/A | researchgate.net |

Impact on Biological Pathways and Cellular Responses

The therapeutic effects of indoline derivatives are rooted in their ability to modulate critical biological pathways and cellular responses. By inhibiting 5-LOX and sEH, these compounds directly interfere with the arachidonic acid cascade, a fundamental pathway that generates pro-inflammatory lipid mediators. acs.org

The anti-inflammatory effects of these compounds are also linked to their impact on intracellular signaling pathways. For example, the reduction in inflammatory cytokines by compound 25 was associated with an increase in the degradation of IκBα and a decrease in the phosphorylation of p38, but not ERK. nih.gov This suggests a targeted modulation of the NF-κB and p38 MAPK signaling pathways, which are central to the inflammatory response.

Furthermore, indoline derivatives can influence other cellular processes. One compound was found to facilitate the process of iron death (ferroptosis) by increasing the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe²⁺), while simultaneously reducing glutathione (B108866) (GSH) content. rsc.org In a different context, a series of indoline derivatives were developed as activators of CDGSH iron sulfur domain 2 (Cisd2), a protein relevant to nonalcoholic fatty liver disease (NAFLD), with some compounds shown to enhance Cisd2 expression in vivo. nih.gov

Mechanistic Investigations using Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to understand how reactions proceed from reactants to products.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations would be employed to model its reactions, such as nucleophilic substitution at the carbonyl carbon. By calculating the energies of reactants, products, and any intermediates, a reaction pathway can be mapped. nih.govpku.edu.cnresearchgate.net This allows chemists to predict the feasibility and energetics of a proposed reaction, such as its hydrolysis or its reaction with an amine. These calculations can help decipher complex reaction networks and determine the most likely mechanistic pathways. nih.gov

A critical aspect of understanding a reaction mechanism is the identification and characterization of transition states—the highest energy points along a reaction coordinate—and any reaction intermediates. bldpharm.comyoutube.com Computational methods, particularly DFT, are used to locate the specific geometry of these transient species. reddit.comuni-muenchen.derowansci.com For this compound, this would involve calculating the structure and energy of the transition state for reactions like its acylation of a nucleophile. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. bldpharm.com Verifying a true transition state involves frequency calculations to ensure the structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de

Electronic Structure and Reactivity Predictions

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.

The reactivity of this compound is governed by its electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, provides insight into its reactivity. researchgate.net The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions susceptible to receiving electrons (electrophilic sites). For this compound, the LUMO is expected to be centered on the carbonyl carbon, indicating its electrophilicity.

Furthermore, calculating the distribution of partial charges on each atom can offer a more intuitive picture of reactivity. acs.org Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine that the carbonyl carbon carries a significant positive charge, making it a prime target for nucleophilic attack.

Theoretical studies on related indole and indoline systems have shown that substituents on the aromatic ring can significantly influence the electronic properties and reactivity of the molecule. copernicus.org DFT calculations can be used to systematically study these substituent effects. For this compound, adding electron-donating or electron-withdrawing groups to the benzene ring would alter the charge distribution, the energies of the frontier orbitals, and consequently, the reactivity of the carbonyl chloride group. For example, an electron-withdrawing group would likely increase the positive charge on the carbonyl carbon, making the compound more reactive towards nucleophiles.

Molecular Modeling and Docking Studies for Biological Interactions

While there are no specific molecular docking studies for this compound, the indoline scaffold is a common feature in many biologically active molecules. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.net

If this compound were to be investigated as a potential covalent inhibitor of an enzyme, molecular docking could be used to model how it fits into the active site of the target protein. acs.org The docking simulation would predict the binding pose and estimate the binding affinity. This information is invaluable in structure-based drug design, helping to rationalize the biological activity of existing compounds and to design new, more potent derivatives. nih.govresearchgate.net

Q & A

Q. How should researchers design experiments to study the reactivity of this compound under varying conditions?

- Methodological Answer : Use a response surface methodology (RSM) or Box-Behnken design (BBD) to systematically vary parameters (pH, temperature, nucleophile concentration). Include controls to isolate variables and replicate findings. Validate hypotheses with kinetic studies or computational modeling (e.g., DFT calculations) .

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved?

- Methodological Answer : Conduct robustness tests to identify outliers. Use high-resolution mass spectrometry (HRMS) or tandem MS to trace byproduct origins. Re-examine experimental assumptions (e.g., moisture levels, catalyst stability) and compare with literature on analogous acyl chlorides. Transparently report deviations from protocols in supplementary materials .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., peptide coupling)?

- Methodological Answer : Pre-activate the carbonyl chloride with DMAP or Hünig’s base to enhance electrophilicity. Monitor reaction progress via in-situ FT-IR or LC-MS. For moisture-sensitive steps, employ Schlenk techniques or molecular sieves. Document yield and purity at each stage to troubleshoot inefficiencies .

Q. How should hygroscopicity challenges be addressed during storage and handling?

- Methodological Answer : Store under inert gas (argon/nitrogen) in flame-sealed ampoules. Use Karl Fischer titration to quantify moisture content pre-experiment. For reactions requiring anhydrous conditions, pre-dry solvents (e.g., over MgSO₄) and employ gloveboxes for weighing .

Q. What standards ensure data interoperability in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Assign unique identifiers (e.g., InChIKeys) to compounds and deposit raw data in repositories like PubChem or Zenodo. Standardize terminology for experimental parameters (e.g., "room temperature" defined as 25°C ± 2) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.